molecular formula C13H18FNS B8003310 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B8003310
M. Wt: 239.35 g/mol
InChI Key: IKGRFPQMDKNJIO-UHFFFAOYSA-N
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Description

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol is a fluorinated aromatic thiol compound with the molecular formula C13H18FNS and a molecular weight of 239.35 g/mol . This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a thiol group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol
  • 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)benzenethiol
  • 3-Chloro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol

Uniqueness

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol is unique due to the specific positioning of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule in various applications .

Properties

IUPAC Name

3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNS/c1-10-4-6-15(7-5-10)9-11-2-3-12(16)8-13(11)14/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGRFPQMDKNJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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